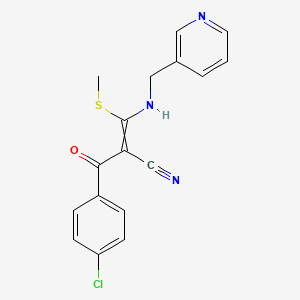
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methylsulfanyl group, and a pyridinylmethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile typically involves multiple steps. One common method includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a suitable nucleophile to form the chlorobenzoyl intermediate.
Introduction of the methylsulfanyl group: The chlorobenzoyl intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group.
Addition of the pyridinylmethylamino group: Finally, the compound is reacted with a pyridinylmethylamine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-pyridinylmethyl)amino]-2-propenenitrile: Similar structure but with a different position of the pyridinyl group.
(Z)-2-(4-chlorobenzoyl)-3-(ethylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14ClN3OS |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C17H14ClN3OS/c1-23-17(21-11-12-3-2-8-20-10-12)15(9-19)16(22)13-4-6-14(18)7-5-13/h2-8,10,21H,11H2,1H3 |
Clave InChI |
TUMMSUQULRPRPI-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)










